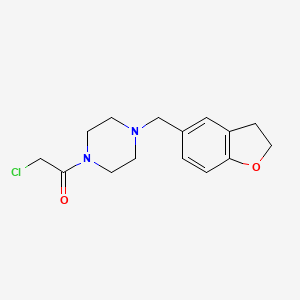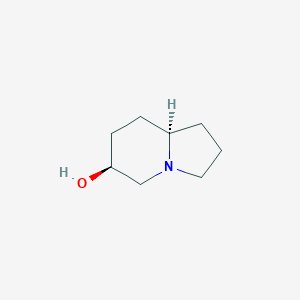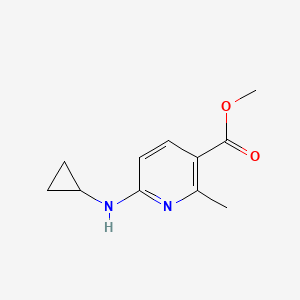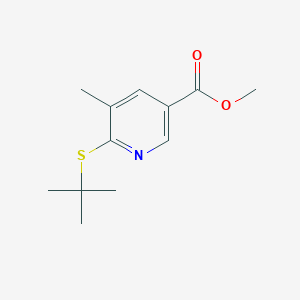![molecular formula C10H12OS B12995866 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring The compound is characterized by the presence of a methyl group at the 5th position and an aldehyde group at the 2nd position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and nitrating agents.
Major Products
Oxidation: 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.
Reduction: 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is associated with the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which leads to the upregulation of antioxidant response elements . This compound can also disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, enhancing the cellular antioxidant response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
- 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbohydrazide
- 4,5,6,7-Tetrahydrobenzo[b]thiophene
Uniqueness
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the thiophene ring
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h5-7H,2-4H2,1H3 |
Clé InChI |
TVEPNPCBQITNKY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)






![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)

![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)

![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)


